molecular formula C9H10BrNO3 B11854591 Methyl 4-bromo-5-methoxypyridine-2-acetate

Methyl 4-bromo-5-methoxypyridine-2-acetate

Cat. No.: B11854591
M. Wt: 260.08 g/mol
InChI Key: DGLDDAOXXUELID-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methoxypyridine-2-acetate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-methoxypyridine-2-acetate typically involves the bromination of 5-methoxypyridine followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 4-position of the pyridine ring. The resulting 4-bromo-5-methoxypyridine is then reacted with methyl chloroacetate under basic conditions to form the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-methoxypyridine-2-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-bromo-5-methoxypyridine-2-acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-methoxypyridine-2-acetate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and the ester functionality can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: Methyl 4-bromo-5-methoxypyridine-2-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 2-(4-bromo-5-methoxypyridin-2-yl)acetate

InChI

InChI=1S/C9H10BrNO3/c1-13-8-5-11-6(3-7(8)10)4-9(12)14-2/h3,5H,4H2,1-2H3

InChI Key

DGLDDAOXXUELID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(N=C1)CC(=O)OC)Br

Origin of Product

United States

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